molecular formula C6H5N3OS B2882097 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine CAS No. 2416235-24-8

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

Cat. No.: B2882097
CAS No.: 2416235-24-8
M. Wt: 167.19
InChI Key: MLVLZAJGCVITKZ-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both oxazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-4(3-11-6)5-1-2-8-10-5/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVLZAJGCVITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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